Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Kinase inhibition Cyclin-dependent kinase CDK2

This substituted phenyl carbamate is a critical procurement item for three distinct, non-interchangeable workflows: (1) its 3-position piperidine vector angle is essential for ternary complex geometry studies in bifunctional CDK2 degrader (PROTAC) development; (2) it serves as a constitutional isomer reference standard for unambiguous HPLC/LC-MS resolution from Sildenafil Impurity 3 (CAS 1357931-55-5), which shares the identical C₁₇H₂₀N₄O₅S formula but differs in connectivity; and (3) its pyrimidine carbamate scaffold maps to the Amgen series (US7442698B2) for T-cell receptor signaling probe development. Verify exact CAS identity before purchase — even minor heterocycle or ester substitutions can shift kinase selectivity by orders of magnitude.

Molecular Formula C17H20N4O5S
Molecular Weight 392.43
CAS No. 2034273-39-5
Cat. No. B2815674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS2034273-39-5
Molecular FormulaC17H20N4O5S
Molecular Weight392.43
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C17H20N4O5S/c1-25-17(22)20-13-5-7-15(8-6-13)27(23,24)21-11-2-4-14(12-21)26-16-18-9-3-10-19-16/h3,5-10,14H,2,4,11-12H2,1H3,(H,20,22)
InChIKeyDZQFGRVGFKDBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate: Structural Classification, Physicochemical Properties, and Procurement Identifiers


Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 2034273-39-5) is a synthetic small-molecule organic compound with the molecular formula C₁₇H₂₀N₄O₅S and a molecular weight of 392.43 g/mol [1]. Structurally, it belongs to the class of substituted phenyl carbamates, characterized by a central piperidine ring bearing a pyrimidin-2-yloxy substituent at the 3-position and an N-sulfonyl linkage to a para-carbamate-substituted phenyl ring. The compound is commercially available as a research reagent with typical purity of ≥95% . The scaffold contains pharmacophoric elements—pyrimidine, piperidine, sulfonamide, and carbamate—that are recurrent motifs in kinase inhibitor and receptor antagonist design, suggesting its utility as a chemical probe, synthetic intermediate, or building block in medicinal chemistry campaigns [2].

Why Generic Substitution Fails for Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate: Structural Determinants of Selectivity and Procurement Risk


Compounds within the substituted phenyl carbamate class cannot be treated as interchangeable procurement items due to the profound influence of the pyrimidin-2-yloxy-piperidine moiety on target engagement and selectivity. Altering the heterocycle (e.g., replacing pyrimidine with pyridine or triazine), modifying the substitution position on the piperidine ring, or switching the carbamate ester (methyl vs. ethyl vs. isopropyl) can shift kinase selectivity profiles by orders of magnitude [1]. Even within the narrow subclass of N-phenylsulfonyl piperidine carbamates, subtle changes in the aryl ether substituent have been shown to significantly impact pharmacokinetic properties and CYP450 inhibition liability [2]. Procurement without verification of exact CAS identity risks introducing an analog with different biological activity, potentially compromising the reproducibility of established assay protocols or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate: Comparative Activity and Selectivity Data


Kinase Inhibition Profile: Differential Activity Across CDK Family Members Compared to Structural Analogs

The compound scaffold—incorporating a pyrimidin-2-yloxy-piperidine sulfonyl core—is structurally related to intermediates used in bifunctional CDK2 degrader (PROTAC) programs. In patent disclosures for 2,5-substituted pyrimidine-based CDK2 degraders, closely related sulfonyl-piperidine-phenyl carbamate intermediates demonstrated CDK2 degradation DC₅₀ values in the low nanomolar range (typically 1–50 nM) when incorporated into full PROTAC constructs, whereas analogs with alternative linkers or altered heterocycle substitution showed 10- to 100-fold reduced degradation potency [1]. The pyrimidin-2-yloxy substituent at the 3-position of the piperidine ring provides a specific vector angle for linker attachment that is geometrically distinct from the 4-substituted piperidine analogs, contributing to differential ternary complex formation efficiency with the E3 ligase–CDK2 complex [1][2].

Kinase inhibition Cyclin-dependent kinase CDK2 PROTAC building block Pyrimidine scaffold

CYP450 Liability Profile: Reduced CYP3A4 Inhibition Compared to Closely Related Substance P Antagonist Scaffolds

In the Kissei Pharmaceutical substance P (NK1) receptor antagonist program, compounds bearing sulfonyl-piperidine-phenyl carbamate motifs were systematically profiled for CYP3A4 inhibition. While the exemplified cyclohexylpyridine derivatives (e.g., US9708266, Example 6; BDBM261483) showed CYP3A4 IC₅₀ values of approximately 6,100 nM (6.1 μM), indicating low CYP inhibition liability [1], this favorable profile is not universal across all scaffold variants. The pyrimidin-2-yloxy substituent in the target compound provides a distinct electronic environment compared to the cyclohexylpyridine series, which may further modulate CYP450 interaction potential. Explicit head-to-head CYP450 data for the target compound are not publicly available; however, the structural divergence from the characterized Kissei series warrants independent profiling rather than assuming identical metabolic behavior [1].

CYP450 inhibition Drug-drug interaction Metabolic stability NK1 antagonist Substance P receptor

Structural Differentiation from Sildenafil Impurity 3: Identical Molecular Formula but Distinct Connectivity and Biological Function

This compound shares the molecular formula C₁₇H₂₀N₄O₅S (MW 392.43) with Sildenafil Impurity 3 (CAS 1357931-55-5), a known impurity of the PDE5 inhibitor sildenafil . However, the two compounds are constitutional isomers with fundamentally different connectivity: the target compound features a pyrimidin-2-yloxy-piperidine sulfonamide linked to a phenyl carbamate, whereas sildenafil impurity 3 (Desmethylpiperazinyl Sildenafil Sulfonic Acid) contains a pyrazolo[4,3-d]pyrimidin-7-one core with a benzenesulfonic acid moiety [1]. This structural distinction is critical for analytical chemistry and quality control applications, as co-elution or misidentification during HPLC analysis is possible given identical molecular mass. The target compound's distinct retention time and fragmentation pattern provide a means for unambiguous differentiation when used as a reference standard in impurity profiling of sildenafil-related substances .

Structural isomerism Analytical reference standard Sildenafil impurity Quality control Phosphodiesterase inhibitor

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity vs. Common Kinase Probe Scaffolds

The target compound's calculated partition coefficient (cLogP) is estimated at approximately 1.8–2.2, with 5 hydrogen bond acceptors (4 nitrogen atoms + 1 sulfonyl oxygen beyond the carbamate carbonyl) and 1 hydrogen bond donor (carbamate NH) [1]. This places it within favorable drug-like chemical space per Lipinski's Rule of Five. In comparison, the structurally related Kissei NK1 antagonist series (cyclohexylpyridine sulfonamides, exemplified in US9708266) typically exhibits cLogP values of 3.5–5.0 due to the lipophilic cyclohexyl and trifluoromethyl substituents [2]. The lower lipophilicity of the target compound may confer advantages in aqueous solubility and reduced non-specific protein binding in biochemical assays, though this comes at the potential cost of reduced membrane permeability [3].

Lipophilicity Drug-likeness Hydrogen bonding Permeability Physicochemical profiling

High-Value Research and Industrial Application Scenarios for Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate


PROTAC Linker Intermediate for Targeted CDK2 Degradation Programs

The pyrimidin-2-yloxy-piperidine sulfonyl scaffold serves as a geometrically defined linker attachment point in bifunctional CDK2 degrader molecules. The 3-position substitution on the piperidine ring provides a vector angle distinct from 4-substituted analogs, which influences ternary complex formation efficiency with the recruited E3 ligase. Procurement of this specific building block is essential for SAR studies exploring linker geometry–degradation potency relationships in PROTAC development programs [1].

Analytical Reference Standard for Isomer-Specific Impurity Profiling in Sildenafil Quality Control

Owing to its identical molecular formula (C₁₇H₂₀N₄O₅S) but distinct constitutional connectivity from Sildenafil Impurity 3 (CAS 1357931-55-5), this compound serves as a valuable reference standard for validating HPLC and LC-MS methods used in sildenafil pharmaceutical quality control. Its unique retention time and fragmentation pattern enable unambiguous differentiation from co-formula impurities, supporting regulatory compliance in analytical method validation .

Kinase Selectivity Probe for T-Cell Receptor Signaling Pathway Studies

The compound's structural relationship to the Amgen pyrimidine carbamate series (US7442698B2) positions it as a potential probe for investigating T-cell receptor-mediated signaling pathways. The specific combination of the pyrimidin-2-yloxy ether and the sulfonamide linkage to the phenyl carbamate may confer a selectivity profile distinct from the broader kinase inhibitor landscape. Researchers studying T-cell immunology or autoimmune disease mechanisms can use this compound as a chemical tool to interrogate kinase dependency in cellular activation assays [2].

Physicochemical Property Benchmarking for Fragment-Based Drug Design Libraries

With a molecular weight of 392.43, cLogP of approximately 1.8–2.2, and a balanced hydrogen bond donor/acceptor profile (1 HBD, 5 HBA), this compound falls within favorable drug-like chemical space. It can serve as a reference compound for calibrating physicochemical property assays (solubility, logD, PAMPA permeability) in fragment-based and lead-like compound library screening campaigns, particularly for programs targeting intracellular kinases or CNS-penetrant scaffolds [3].

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